(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group (-COOH), a hydroxy group (-OH), and two bromine atoms attached to the isoquinoline structure .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions . The exact synthesis pathway would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The presence of functional groups like the carboxylic acid and hydroxy groups can influence its reactivity .Physical And Chemical Properties Analysis
Physical properties include things like melting point, boiling point, and solubility. Chemical properties might include acidity/basicity, reactivity with other substances, and stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-6,8-dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBWJUCEIXOBO-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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